molecular formula C10H20O3 B3052531 2-Hydroxyethyl octanoate CAS No. 4219-47-0

2-Hydroxyethyl octanoate

Cat. No. B3052531
CAS RN: 4219-47-0
M. Wt: 188.26 g/mol
InChI Key: CBLFQQQLPYAQCP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl octanoate, also known as SM-102, is a synthetic amino lipid . It is used in combination with other lipids to form lipid nanoparticles . These nanoparticles are used for the delivery of mRNA-based vaccines . In particular, SM-102 forms part of the drug delivery system for the Moderna COVID-19 vaccine .


Synthesis Analysis

The preparation of SM-102 was first described in a patent application to lipid nanoparticles by Moderna in 2017 . The final step is an alkylation reaction in which a secondary amine is combined with a lipid bromo ester .


Molecular Structure Analysis

2-Hydroxyethyl octanoate contains a total of 32 bonds; 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

2-Hydroxyethyl octanoate has a molecular formula of C10H20O3 and an average mass of 188.264 Da .

Scientific Research Applications

Polymer Synthesis and Material Science

2-Hydroxyethyl octanoate finds applications in polymer synthesis and material science. Liu, Yang, Zhang, and Zheng (2006) demonstrated the synthesis of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane core, using a process catalyzed by Stannous (II) octanoate. This method exhibited enhanced melting temperatures and increased crystallization rates in the resulting polymers, suggesting potential uses in advanced material applications (Liu, Yang, Zhang, & Zheng, 2006).

Catalytic Applications

Research by Kricheldorf, Kreiser-Saunders, and Stricker (2000) focused on Sn(II)2−ethylhexanoate (SnOct2) in polymerization processes, revealing its catalytic activity in the formation of polylactones from lactides. This study provides insights into the catalytic potential of similar octanoate compounds in polymerization reactions (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Biotechnological and Environmental Applications

In the biotechnological field, Scheel et al. (2021) highlighted the use of octanoic acid in fed-batch fermentation processes for producing medium chain-length poly(3-hydroxyalkanoates). This research emphasizes the importance of octanoic acid derivatives in biosynthesizing biodegradable materials, indicating the potential utility of 2-Hydroxyethyl octanoate in similar applications (Scheel, Ho, Kageyama, Masisak, Mckenney, Lundgren, & Nomura, 2021).

Chemical Synthesis and Industrial Applications

Iwahama et al. (2000) explored the catalytic oxidation of 2-octanol, demonstrating the transformation into 2-octanone using a Co species and N-hydroxyphthalimide. Such studies underscore the relevance of octanoate derivatives in chemical synthesis, possibly extending to 2-Hydroxyethyl octanoate in similar oxidation reactions (Iwahama et al., 2000).

Safety And Hazards

According to a safety data sheet, 2-Hydroxyethyl octanoate is a combustible liquid that causes serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The success of mRNA vaccines, such as the Moderna COVID-19 vaccine that uses 2-Hydroxyethyl octanoate, has paved the way for future RNA medicines for cancer, gene therapy, and RNA engineered cell therapies . Emerging technologies such as self-amplifying mRNA, microfluidic production, and trends toward integrated and distributed manufacturing will shape the future of RNA manufacturing .

properties

IUPAC Name

2-hydroxyethyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFQQQLPYAQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42131-42-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42131-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80866080
Record name 2-Hydroxyethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl octanoate

CAS RN

4219-47-0, 42131-42-0
Record name NSC401980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

Sodium caprylate (2 mol) was prepared by neutralization of caprylic acid (2 mol; 288.4 g; 317.4 ml) in 750 ml xylene with sodium hydroxide (2 mol; 80 g) in water (160 ml). The reaction mixture was freed of water and then heated with chloroethanol (2.1 mol; 170 g; 204.4 ml) with addition of 2-ethoxyethanol (1000 ml) as a solvent under reflux for 28 hours. The precipitated NaCl was filtered off and washed with 2-ethoxyethanol. The filtrate was distilled and 66% of 2-hydroxyethyl caprylate was obtained; b.p. 141° C./266 Pa. Elemental analysis for C10H20O3 theory: 63.79% C, 10.71% H; found: 63.54% C, 10.93% H. The structure was confirmed by infrared and 13C--NMR spectroscopy. Further procedure was carried out according to example 1.
Quantity
317.4 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
204.4 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Capryloyl chloride (0.602 mol; 98 g) was dropwise added during 1.5 hour into a mixture of ethylene glycol (3 mol; 186 g) and pyridine (0.6 mol; 47.4 g). The mixture was further stirred for 2 hours at laboratory temperature, allowed to stand overnight, and threetimes extracted with benzene (100+50+25 ml). The benzene extract was shaken with a 10% aqueous solution of NaHCO3 (2×30 ml) and water and benzene was evaporated in a rotation evaporator. Distillation of the residue gave 4 raw fractions with purity 79.9 to 97.9% at the overall yield of 2-hydroxyethyl caprylate 79.5%. Further procedure was carried out according to example 1.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Brambilla, E Bolzacchini, M Orlandi, S Polesello… - Water Research, 1997 - Elsevier
… ate solution and with a sodium chloride solution, dried over sodium sulphate and evaporated at reduced pressure gave a mixture containing 50% of 2-hydroxyethyl octanoate (2). …
Number of citations: 40 www.sciencedirect.com
SS Bhagwat, C Gude, DS Cohen… - Journal of medicinal …, 1993 - ACS Publications
The enantiomers of 8-[[(4-chlorophenyl) sulfonyl] amino]-4-(3-pyridinylpropyl) octanoic acid (1) and its pyridinyl ether analog (2) were synthesized using thehighly diastereoselective …
Number of citations: 15 pubs.acs.org
CL Franklin, H Li, SF Martin - The Journal of Organic Chemistry, 2003 - ACS Publications
The rate of hydrolysis of natural phospholipids by the phosphatidylcholine-preferring phospholipase C from Bacillus cereus (PLC Bc ) follows the order phosphatidylcholine > …
Number of citations: 28 pubs.acs.org
SM Lee, JY Lee, HP Yu, JC Lim - Journal of Industrial and Engineering …, 2016 - Elsevier
In this study, environment friendly nonionic surfactants were synthesized from sugar base and their structure was characterized by 1 H-NMR, 13 C-NMR and FT-IR. The newly …
Number of citations: 72 www.sciencedirect.com
HJ Chen, X Yang, P Sun, Y Zhi… - Journal of Chemical …, 2021 - journals.sagepub.com
Sphingosine kinases (SphKs) are a class of lipid kinases, that have received extensive attention as important rate-limiting enzyme in tumor. Inhibition of the activity of SphK1 can lead to …
Number of citations: 4 journals.sagepub.com
XL Wen, J Zhang, ZL Liu, ZX Han… - Journal of the Chemical …, 1998 - pubs.rsc.org
The anodic oxidation of ascorbic acid (VC) and its lipophilic derivatives ascorbyl-6-caprylate (VC-8),‡ 6-laurate (VC-12) and 6-palmitate (VC-16) have been studied by cyclic …
Number of citations: 46 pubs.rsc.org

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